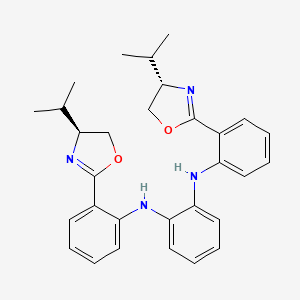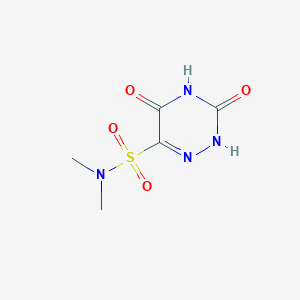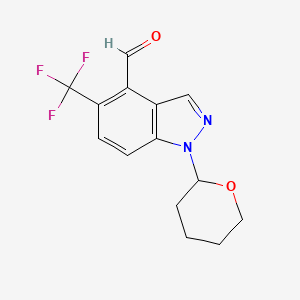
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes It features a benzyl group attached to a 1,4-diazepane ring, which is substituted with a methyl group at the 3-position and a carboxylate ester at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the 1,4-diazepane ring: This can be achieved through the cyclization of appropriate diamines with diesters or diacid chlorides under basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the diazepane ring with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with methanol or other alcohols in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
Oxidation: Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate can undergo oxidation reactions, particularly at the benzylic position, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Benzylamine, benzyl alcohol
Substitution: Various substituted benzyl derivatives
科学的研究の応用
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity, while the diazepane ring provides structural rigidity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxamide: Similar structure but with an amide group instead of an ester.
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Benzyl (S)-3-methyl-1,4-diazepane-1-methanol: Similar structure but with a hydroxyl group instead of an ester.
Uniqueness
Benzyl (S)-3-methyl-1,4-diazepane-1-carboxylate is unique due to its ester functionality, which imparts different chemical reactivity and biological activity compared to its amide, acid, and alcohol analogs. The ester group can undergo hydrolysis, providing a controlled release of the active diazepane moiety in biological systems.
特性
IUPAC Name |
benzyl 3-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINYCKVHXRGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)

![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)


![2-amino-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14778015.png)



![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)pivalamide](/img/structure/B14778049.png)
![N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-4-carboxamide](/img/structure/B14778054.png)



